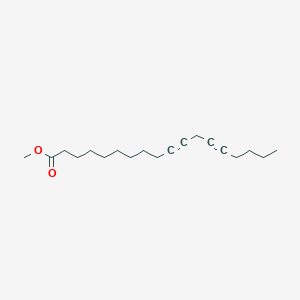

methyl octadeca-10,13-diynoate

Description

Structure

3D Structure

Properties

CAS No. |

18202-24-9 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-10,13-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8,11-18H2,1-2H3 |

InChI Key |

PCBPPTPURTWNQO-UHFFFAOYSA-N |

SMILES |

CCCCC#CCC#CCCCCCCCCC(=O)OC |

Canonical SMILES |

CCCCC#CCC#CCCCCCCCCC(=O)OC |

Other CAS No. |

18202-24-9 |

Synonyms |

10,13-Octadecadiynoic acid methyl ester |

Origin of Product |

United States |

Natural Occurrence and Contextual Identification of Methyl Octadeca 10,13 Diynoate

Identification in Marine Fungal Extracts

The marine environment, with its unique biodiversity, is a rich source of novel secondary metabolites. Fungi, in particular, have been recognized for their ability to produce a wide array of bioactive compounds.

Aspergillus oryzae, a filamentous fungus, is well-known for its use in traditional food fermentation. nih.gov However, strains isolated from marine environments have demonstrated the capacity to produce a distinct profile of secondary metabolites compared to their terrestrial counterparts. While the search results confirm that Aspergillus oryzae is a known producer of various primary and secondary metabolites, the specific identification of methyl octadeca-10,13-diynoate in the strain NGM91 from marine sediments is not explicitly detailed in the provided search abstracts. Further research into the specific metabolomic profile of this marine-derived strain would be necessary to confirm this finding.

The isolation of metabolites from fungal cultures involves several key steps, beginning with the cultivation of the fungus and followed by extraction and purification.

For Aspergillus oryzae, both solid-state fermentation (SSF) and submerged-state fermentation (SmF) are common cultivation methods. frontiersin.org In SSF, the fungus is grown on a solid substrate, such as agar (B569324) plugs, while SmF involves growing the fungus in a liquid culture medium. frontiersin.org

The extraction of fungal metabolites is typically achieved using organic solvents. For SSF cultures of A. oryzae, ethyl acetate (B1210297) is a common solvent used to extract metabolites from the agar plugs through agitation. frontiersin.org In the case of SmF, a solvent-partitioning method with a solvent like ethyl acetate is employed to separate the metabolites from the culture broth. frontiersin.org

Following extraction, the crude extract is often subjected to various chromatographic techniques for the isolation and purification of individual compounds. nih.gov Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful tool for this purpose, offering high reproducibility and efficient recovery of compounds such as esters. frontiersin.org

| Methodology | Description | Reference |

| Fungal Cultivation | Solid-state fermentation (SSF) on agar or submerged-state fermentation (SmF) in liquid broth. | frontiersin.org |

| Metabolite Extraction | Extraction from SSF culture with ethyl acetate via agitation. Solvent-partitioning of SmF culture with ethyl acetate. | frontiersin.org |

| Purification | Preparative High-Performance Liquid Chromatography (prep-HPLC) for isolation of individual compounds. | frontiersin.org |

Advanced Analytical Methodologies for Detection and Characterization of Methyl Octadeca 10,13 Diynoate in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs). This technique offers high-resolution separation and provides detailed structural information, making it indispensable for identifying specific diynoate derivatives in complex mixtures. thepharmajournal.com

Chromatographic Separation Parameters for Diynoate Derivatives

The separation of methyl octadeca-10,13-diynoate from other FAMEs in a sample is achieved through gas chromatography. The choice of column and temperature programming is critical for resolving isomers and compounds with similar boiling points. For FAMEs, nonpolar or medium-polarity capillary columns are typically employed. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is common for this type of analysis. ijpras.com The elution order is generally based on boiling point and polarity; thus, for a given carbon chain length, retention time tends to increase with the degree of unsaturation.

Optimal separation is achieved through a carefully controlled temperature gradient in the GC oven. An initial low temperature allows for the trapping of analytes at the head of the column, followed by a gradual increase to elute compounds based on their volatility. The use of helium as a carrier gas at a constant flow rate ensures consistent and reproducible chromatographic performance. ijpras.com

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | 5% Phenyl Methyl Siloxane Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Split (e.g., 10:1 ratio) |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 110 °C, ramp at 10 °C/min to 200 °C, then ramp at 5 °C/min to 280 °C |

| MS Ion Source Temp | 200 °C |

Mass Spectrometric Fragmentation Patterns and Interpretation for Structural Assignments

Following chromatographic separation, the mass spectrometer bombards the eluted molecules with electrons (electron ionization, EI), causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For FAMEs, including this compound, several characteristic fragmentation patterns are expected.

The molecular ion peak (M⁺), which represents the intact molecule, may be weak or even absent in highly unsaturated esters due to their instability under EI conditions. jeol.com However, several diagnostic fragment ions allow for structural confirmation. A prominent ion results from the loss of a methoxy (B1213986) group (-OCH₃), observed at m/z [M-31]. Another key diagnostic peak for methyl esters is the McLafferty rearrangement ion, which appears at m/z = 74. researchgate.net The mass spectra of acetylenic FAMEs are unique for each isomer, with characteristic ions resulting from cleavages related to the positions of the triple bonds. nih.govresearchgate.net The remainder of the spectrum is typically composed of a series of hydrocarbon fragment ions separated by 14 mass units (-CH₂-).

| m/z Value | Description of Fragment |

|---|---|

| 290 | Molecular Ion (M⁺) - Potentially weak or absent |

| 259 | [M-31]⁺; Loss of the methoxy group (-OCH₃) |

| 74 | McLafferty rearrangement ion [CH₂=C(OH)OCH₃]⁺ |

| Variable | Hydrocarbon ions ([CₙH₂ₙ₋₃]⁺, etc.) related to cleavage at or near the alkyne positions |

Complementary Spectroscopic Approaches for Extract Characterization

While GC-MS is a powerful tool for detailed analysis, other spectroscopic methods are invaluable for the initial characterization of crude extracts, providing rapid information on the presence of key functional groups and helping to guide further purification and identification efforts.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis of Crude Extracts

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a sample. When analyzing a crude plant or chemical extract, FT-IR can quickly indicate the presence of alkyne-containing compounds like this compound. The carbon-carbon triple bond (C≡C) stretch gives a characteristic absorption band in a relatively quiet region of the spectrum, typically between 2100 and 2260 cm⁻¹. orgchemboulder.comlibretexts.org This band is often weak for internal and symmetrical alkynes. libretexts.org

In addition to the alkyne signal, the spectrum would confirm the presence of the methyl ester functionality through a strong carbonyl (C=O) stretching vibration around 1740 cm⁻¹ and C-O stretching bands. Aliphatic C-H stretching vibrations from the long fatty acid chain would also be prominent just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aliphatic C-H | Stretch | 2850-3000 |

| Carbonyl (Ester) C=O | Stretch | ~1740 |

| Alkyne C≡C | Stretch | 2100-2260 (weak) |

| Ester C-O | Stretch | 1000-1300 |

High-Performance Liquid Chromatography (HPLC) for Compound Detection within Extracts

High-performance liquid chromatography is a premier technique for separating non-volatile compounds from complex mixtures, such as plant extracts. nih.govresearchgate.net For the analysis of polyacetylenes and other lipidic compounds, reversed-phase HPLC is commonly employed. sdu.dkmdpi.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

Compounds are separated based on their hydrophobicity; more nonpolar compounds like this compound are retained longer on the column. Detection is often achieved using a photodiode array (PDA) or UV detector. The conjugated diyne system in the molecule is expected to produce a characteristic UV absorbance profile, which aids in its detection and preliminary identification within the extract's chromatogram. nih.gov This makes HPLC an excellent screening tool to detect the presence of polyacetylenic compounds before more detailed GC-MS analysis. researchgate.net

| Parameter | Typical Value/Condition |

|---|---|

| HPLC Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile or Methanol (B) |

| Detection | Photodiode Array (PDA) or UV Detector (scanning UV range) |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | 10-20 µL |

Advanced Structural Elucidation Techniques for Related Compounds

While the methods described above are often sufficient for tentative identification, unambiguous structural elucidation, especially for novel or isomeric compounds, requires more advanced techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the precise molecular structure of an organic compound. ox.ac.uklibretexts.org NMR provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the definitive placement of the triple bonds, confirmation of the methyl ester group, and assignment of the entire carbon skeleton. nih.gov

Chemical Derivatization : The structure of an unsaturated compound can be further confirmed by GC-MS after chemical derivatization. For alkynes, a common strategy involves oxymercuration to convert the triple bond into a carbonyl group, which is then reduced to a hydroxyl group and silylated. nih.gov The resulting derivative has a very distinct mass spectrum where fragmentation patterns clearly indicate the original position of the triple bond. nih.govresearchgate.net This approach helps differentiate between positional isomers that might have very similar primary mass spectra.

Soft Ionization Mass Spectrometry : For unsaturated FAMEs where the molecular ion is not observed with standard EI-MS, soft ionization techniques such as Chemical Ionization (CI) or Field Ionization (FI) can be used. jeol.comnih.gov These methods impart less energy to the molecule during ionization, resulting in significantly less fragmentation and a prominent molecular ion peak, which is crucial for confirming the compound's molecular weight. jeol.comnih.gov

Raman Spectroscopy : This technique can be a powerful tool for detecting alkyne groups. The triple bond gives a strong and sharp signal in a region of the Raman spectrum (around 2100-2200 cm⁻¹) that is typically free from interference from other biological molecules, making it a "biologically silent" region. This makes Raman spectroscopy particularly useful for tracking alkyne-tagged molecules in biological systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential for a comprehensive analysis.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the different types of protons present in the molecule. Key expected signals would include:

A singlet for the methyl ester protons (-OCH₃) typically appearing around 3.6-3.7 ppm.

Multiplets for the methylene (B1212753) protons adjacent to the triple bonds.

A complex region of overlapping signals for the other methylene protons in the long aliphatic chain.

A triplet for the terminal methyl group protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is crucial for identifying the carbon framework, particularly the acetylenic carbons. Expected characteristic signals would include:

A peak for the carbonyl carbon of the ester group, typically in the range of 170-175 ppm.

Signals for the sp-hybridized carbons of the two triple bonds, which are expected in the region of 65-90 ppm.

A signal for the methoxy carbon of the ester group around 51-52 ppm.

A series of signals for the methylene carbons of the aliphatic chain.

A signal for the terminal methyl carbon.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: Would reveal the coupling relationships between adjacent protons, helping to trace the proton network along the fatty acid chain.

HSQC: Would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the position of the triple bonds and the ester group.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOCH₃ | ~3.6-3.7 (s) | ~174 (C=O), ~51 (-OCH₃) |

| -C≡C- | - | ~65-90 |

| -CH₂- (aliphatic) | ~1.2-2.3 (m) | ~22-34 |

| Terminal -CH₃ | ~0.9 (t) | ~14 |

Note: The table presents predicted chemical shift ranges based on general values for similar functional groups in fatty acid methyl esters. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula, C₁₉H₃₀O₂.

The calculated exact mass for the molecular formula C₁₉H₃₀O₂ is 290.2246 u. An HRMS experiment would aim to measure the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) with a high degree of accuracy, typically to within a few parts per million (ppm). This allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but a different elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₉H₃₀O₂ |

| Calculated Exact Mass | 290.2246 u |

| Expected Observed m/z ([M+H]⁺) | 291.2324 |

The fragmentation pattern observed in the mass spectrum, particularly in tandem mass spectrometry (MS/MS) experiments, would provide further structural information, helping to locate the positions of the triple bonds within the fatty acid chain.

Biological Activities Associated with Natural Extracts Containing Methyl Octadeca 10,13 Diynoate

Antioxidant and Free Radical Scavenging Activities of Extracts

The ethyl acetate (B1210297) extract of Aspergillus oryzae NGM91, containing methyl octadeca-10,13-diynoate, has been shown to possess potent antioxidant and free radical scavenging properties. These activities were evaluated using multiple standard assays. nih.govrsc.org

The extract demonstrated significant efficacy in neutralizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the extract required to scavenge 50% of the radicals, were determined to be 17.26 µg/ml for the DPPH assay and 27.91 µg/ml for the ABTS assay. nih.govresearchgate.net These results highlight the extract's potent free radical scavenging capabilities. nih.gov

Table 1: DPPH and ABTS Radical Scavenging Activity of Aspergillus oryzae NGM91 Extract

| Assay | IC50 (µg/ml) |

| DPPH | 17.26 |

| ABTS | 27.91 |

Data sourced from a study on the biological activities of marine Aspergillus oryzae NGM91 extract. nih.govresearchgate.net

Further assessment of the extract's antioxidant potential was conducted through the total antioxidant capacity (TAC) and ferric reducing antioxidant power (FRAP) assays. The total antioxidant capacity of the extract was found to be 476.57 µg per mg ascorbic acid equivalents (AAE), indicating a very high capacity to act as an antioxidant. nih.govrsc.org The ferric reducing power of the extract was measured at 302.62 µg per mg AAE, which further supports its significant antioxidant effects. nih.govrsc.org

Table 2: Total Antioxidant Capacity and Ferric Reducing Power of Aspergillus oryzae NGM91 Extract

| Assay | Value (µg per mg AAE) |

| Total Antioxidant Capacity (TAC) | 476.57 |

| Ferric Reducing Antioxidant Power (FRAP) | 302.62 |

Data sourced from a study on the biological activities of marine Aspergillus oryzae NGM91 extract. nih.govrsc.org

Anti-inflammatory Modulatory Effects of Extracts

The natural extract containing this compound also exhibited noteworthy anti-inflammatory properties, as demonstrated by its ability to inhibit cyclooxygenase (COX) enzymes.

The Aspergillus oryzae NGM91 extract was evaluated for its inhibitory effects on both COX-1 and COX-2 enzymes. The IC50 value for COX-1 inhibition was 20.66 µg/ml, while for COX-2, it was 36.32 µg/ml. nih.govresearchgate.net This demonstrates a selective inhibitory action on the COX enzymes, which are key mediators of the inflammatory response. nih.gov

Table 3: Cyclooxygenase (COX-1 and COX-2) Inhibition by Aspergillus oryzae NGM91 Extract

| Enzyme | IC50 (µg/ml) |

| COX-1 | 20.66 |

| COX-2 | 36.32 |

Data sourced from a study on the biological activities of marine Aspergillus oryzae NGM91 extract. nih.govresearchgate.net

Antiproliferative Effects and Apoptotic Induction in Malignant Cell Lines by Extracts

A significant aspect of the biological activity of the Aspergillus oryzae NGM91 extract is its cytotoxic effect on various cancer cell lines, suggesting potential antiproliferative properties.

The extract was screened for its cytotoxic activity against a panel of human cancer cell lines, including prostate cancer (PC3), pancreatic cancer (PANC-1), hepatocellular carcinoma (HepG2), and colorectal adenocarcinoma (Caco-2). The results indicated significant cytotoxic activity against all tested cell lines, with the most potent effect observed against PC3 cells. nih.gov The IC50 values were 70.47 µg/ml for PC3, 90.42 µg/ml for PANC-1, 100.36 µg/ml for HepG2, and 104.69 µg/ml for Caco-2. nih.govresearchgate.net Notably, the extract exhibited lower cytotoxicity towards normal human lung fibroblasts (Wi-38), with an IC50 of 230.31 µg/ml, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net

Table 4: Cytotoxicity of Aspergillus oryzae NGM91 Extract against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/ml) |

| PC3 | Prostate Cancer | 70.47 |

| PANC-1 | Pancreatic Cancer | 90.42 |

| HepG2 | Hepatocellular Carcinoma | 100.36 |

| Caco-2 | Colorectal Adenocarcinoma | 104.69 |

Data sourced from a study on the biological activities of marine Aspergillus oryzae NGM91 extract. nih.govresearchgate.net

DNA Damage Induction and Assessment Methodologies

There is a lack of available scientific studies investigating the potential of this compound or its natural extracts to induce DNA damage. Consequently, no information exists on the methodologies that would be used for such assessment.

Cell Cycle Progression Analysis and Arrest Induction (e.g., G1 Phase Arrest)

No research dedicated to the analysis of cell cycle progression or the induction of cell cycle arrest by this compound or extracts containing it has been identified in the reviewed scientific literature.

Activation of Apoptotic Pathways and Associated Biomarkers (e.g., BAX, BCL-2, p53, Caspase-3)

The scientific literature currently lacks studies focused on the activation of apoptotic pathways and the associated biomarkers in response to treatment with this compound or its natural extracts.

Antimicrobial Properties of Extracts

The primary natural source of this compound is the seed oil of Ongokea gore, which is rich in the corresponding fatty acid, isanic acid. wikipedia.org Research has been conducted on the antimicrobial properties of derivatives synthesized from isanic acid.

Inhibition of Bacterial Growth (e.g., Escherichia coli)

A study exploring the potential applications of Ongokea gore seed oil transformed its constituent fatty acids, including isanic acid, into various derivatives. nih.gov The antibacterial activity of these synthesized compounds was then evaluated. The study revealed that while the methyl ester of isanic acid itself did not show antibiotic activity, certain synthesized derivatives did exhibit inhibitory effects against Escherichia coli and other bacteria. nih.gov For instance, a pyrrole (B145914) derivative was found to be the least effective against E. coli with a Minimum Inhibitory Concentration (MIC) of 100 µg/ml, while it was more active against other bacterial strains. chimienouvelle.be A mono-pyridine derivative showed no significant inhibitory activity against Klebsiella pneumoniae but was effective against strains of Staphylococcus aureus. chimienouvelle.be

Table 1: Antimicrobial Activity of Isanic Acid Derivatives from Ongokea gore Seed Oil

| Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/ml |

|---|---|---|

| Pyrrole derivative | Escherichia coli | 100 |

| Pyrrole derivative | Klebsiella pneumoniae | < 100 |

| Pyrrole derivative | Staphylococcus aureus ATCC 25923 | < 100 |

| Mono-pyridine derivative | Klebsiella pneumoniae | > 100 |

| Mono-pyridine derivative | Methicillin-resistant Staphylococcus aureus | < 100 |

Data sourced from a study on the chemical derivatization of Ongokea gore seed oil. nih.govchimienouvelle.be

Termiticidal Efficacy of Extracts

There are no specific studies in the reviewed scientific literature that investigate the termiticidal efficacy of natural extracts known to contain this compound.

Biosynthetic Pathways and Chemical Synthesis of Methyl Octadeca 10,13 Diynoate Analogs

Proposed Biosynthetic Routes for Diynoate Fatty Acids in Fungi and Plants

The biosynthesis of diynoate fatty acids, such as the parent structure of methyl octadeca-10,13-diynoate, is a fascinating example of specialized metabolic pathways in certain fungi and plants. These pathways are elaborations of primary fatty acid metabolism, involving a series of desaturation and acetylenation steps to introduce the characteristic triple bonds. While the precise pathway for every diynoate is not universally elucidated, a general scheme can be proposed based on known enzymatic reactions.

The journey begins with the common C18 fatty acid, oleic acid. In plants and fungi, fatty acids are synthesized from acetyl-CoA and malonyl-CoA precursors by the fatty acid synthase (FAS) complex. biorxiv.orgyoutube.com The initial product is typically palmitic acid (C16:0), which is then elongated to stearic acid (C18:0). A desaturase enzyme introduces the first double bond to form oleic acid (C18:1Δ⁹).

From oleic acid, the pathway to polyunsaturated and acetylenic fatty acids diverges. A key enzyme, Δ12-desaturase (a FAD2-type desaturase), converts oleic acid into linoleic acid (C18:2Δ⁹,¹²). nih.govnih.gov This step is crucial as it sets up the substrate for the subsequent formation of the first triple bond.

The formation of the acetylenic bond is catalyzed by a specialized class of enzymes known as acetylenases, which are often modified desaturases. These enzymes are thought to catalyze the conversion of a double bond into a triple bond. nih.gov In the proposed pathway to a 10,13-diynoate, a hypothetical acetylenase would act on the Δ¹² double bond of a precursor like linoleic acid to form a C18:2Δ⁹,¹²⁻¹³ʸⁿᵒ fatty acid (a mono-ynoic acid). Subsequent action by another acetylenase at the Δ⁹ position, potentially after isomerization of the double bond to the Δ¹⁰ position, could then generate the di-ynoic structure.

A well-studied example that provides a model for this process is the biosynthesis of crepenynic acid (octadec-9-en-12-ynoic acid) in plants like Crepis rubra. nih.gov In this pathway, linoleic acid is converted to crepenynic acid by a Δ12-acetylenase. nih.govnih.gov This acetylenase acts on the double bond at the 12-position of linoleic acid. Further desaturation of crepenynic acid can lead to more complex polyacetylenes.

The biosynthesis is a tightly regulated process, often induced by developmental cues or environmental stresses such as fungal infection. nih.gov The enzymes involved, particularly the desaturases and acetylenases, are typically membrane-bound and utilize fatty acids esterified to phospholipids (B1166683) or coenzyme A. nih.govwur.nl

Table 1: Key Enzymes in the Proposed Biosynthesis of Diynoate Fatty Acids

| Enzyme Class | Function | Substrate Example | Product Example |

| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Palmitic acid |

| Elongase | Lengthening of fatty acid chains | Palmitoyl-CoA | Stearoyl-CoA |

| Δ9-Desaturase | Introduction of a double bond at the Δ⁹ position | Stearoyl-CoA | Oleoyl-CoA |

| Δ12-Desaturase | Introduction of a double bond at the Δ¹² position | Oleoyl-CoA | Linoleoyl-CoA |

| Acetylenase | Conversion of a double bond to a triple bond | Linoleoyl-CoA | Crepenynic acid |

Chemoenzymatic Synthesis Approaches for Diynoate Structures

Chemoenzymatic synthesis offers a powerful strategy to construct complex molecules like diynoate fatty acids by combining the selectivity of enzymes with the versatility of chemical reactions. biorxiv.orgnih.gov This approach can overcome challenges in purely chemical synthesis, such as regioselective and stereoselective functionalization of long alkyl chains.

A plausible chemoenzymatic route to this compound could begin with the enzymatic synthesis of a suitable precursor fatty acid. For instance, a fatty acid synthase (FAS) could be used in vitro to produce a specific long-chain saturated fatty acid from simple building blocks like acetyl-CoA and malonyl-CoA. biorxiv.org Alternatively, lipases can be employed for the regioselective esterification or hydrolysis of fatty acids, allowing for the protection or modification of specific positions. wur.nlnih.gov

Following the enzymatic generation of a precursor, chemical methods would be used to introduce the alkyne functionalities. For example, a di-unsaturated fatty acid ester, such as methyl linoleate, could be synthesized or isolated from natural sources. This diene could then be subjected to chemical reactions to convert the double bonds into triple bonds. One common method involves the bromination of the double bonds to form a tetra-bromo derivative, followed by a double dehydrobromination reaction using a strong base to yield the di-alkyne. libretexts.org

Another chemoenzymatic strategy could involve the use of enzymes that can directly act on functionalized synthetic precursors. While enzymes that synthesize diynoates are not commercially available, the substrate promiscuity of certain desaturases or acetylenases could potentially be exploited. A synthetic fatty acid with a pre-installed alkyne could be fed to a biological system or an isolated enzyme preparation to introduce a second alkyne or other functionalities.

The final step would typically be a chemical esterification to produce the methyl ester, if the enzymatic steps were performed on the free fatty acid. Lipase-catalyzed esterification in an organic solvent is a mild and efficient method for this transformation. nih.gov

Total Synthesis Strategies for this compound and Related Polyynes

The total synthesis of polyacetylenic natural products, including diynoates like this compound, is a significant challenge in organic chemistry due to the lability of the polyyne system. Strategies for their synthesis must address the selective formation of the carbon-carbon triple bonds and control the stereochemistry of any remaining double bonds.

A general retrosynthetic approach would involve disconnecting the molecule into smaller, more readily available fragments. For this compound, a common strategy would be to utilize coupling reactions, such as the Cadiot-Chodkiewicz or Glaser coupling, to construct the diacetylene core.

A hypothetical synthetic route could involve the coupling of two smaller alkynyl fragments. For instance, one fragment could be a terminal alkyne containing the methyl ester functionality, and the other could be a halo-alkyne.

Methodologies for Selective Alkyne Formation

The formation of the alkyne functional groups is the cornerstone of any synthesis of this compound. Several robust methodologies are available to the synthetic chemist.

Dehydrohalogenation of Dihalides: This classic method involves the elimination of two molecules of hydrogen halide from a vicinal or geminal dihalide using a strong base. libretexts.org For example, an alkene can be halogenated to a vicinal dihalide, which is then treated with a strong base like sodium amide (NaNH₂) to form the alkyne. libretexts.org To create a di-yne, this process would need to be performed on a diene precursor.

Corey-Fuchs Reaction: This reaction transforms an aldehyde into a terminal alkyne in a two-step process. The aldehyde is first converted to a dibromo-olefin using triphenylphosphine (B44618) and carbon tetrabromide. Treatment of the dibromo-olefin with a strong base, such as n-butyllithium, then results in the terminal alkyne.

Seyferth-Gilbert Homologation: This method converts an aldehyde or ketone into a terminal alkyne by reaction with the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate).

Fritsch-Buttenberg-Wiechell Rearrangement: This reaction involves the rearrangement of a 1,1-diaryl-2-halo-ethene with a strong base to form a diarylacetylene. While typically used for aryl acetylenes, variations for alkyl systems exist.

Table 2: Comparison of Alkyne Synthesis Methods

| Reaction | Precursor | Reagents | Key Features |

| Dehydrohalogenation | Vicinal/Geminal Dihalide | Strong base (e.g., NaNH₂) | Classic, reliable method. libretexts.org |

| Corey-Fuchs Reaction | Aldehyde | PPh₃, CBr₄; n-BuLi | Two-step, good yields for terminal alkynes. |

| Seyferth-Gilbert Homologation | Aldehyde/Ketone | (MeO)₂P(O)CHN₂ | One-pot procedure from carbonyls. |

Stereochemical Control in Long-Chain Fatty Acid Synthesis

While this compound itself does not possess stereocenters other than potential cis/trans isomerism if double bonds were present, the synthesis of related polyunsaturated fatty acids requires precise control over the geometry of the double bonds.

The stereochemistry of double bonds is often established during their formation. Several methods are employed to achieve high stereoselectivity:

Wittig Reaction: The Wittig reaction is a widely used method for forming carbon-carbon double bonds. The stereochemical outcome (Z or E) can be influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. Non-stabilized ylides generally favor the formation of Z-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that typically favors the formation of E-alkenes. By using modified phosphonate (B1237965) reagents, such as Still-Gennari or Ando phosphonates, the selectivity can be shifted to favor Z-alkenes.

Alkyne Reduction: The partial reduction of an alkyne is a powerful method for the stereoselective synthesis of alkenes.

Lindlar's Catalyst: Hydrogenation of an alkyne over Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) selectively produces the cis (Z)-alkene.

Sodium in Liquid Ammonia (B1221849): The reduction of an alkyne with sodium in liquid ammonia (a dissolving metal reduction) selectively produces the trans (E)-alkene.

In the context of synthesizing a precursor to this compound, such as a diene with specific stereochemistry, these methods would be critical. For example, to synthesize a (Z,Z)-diene, one could perform two sequential Lindlar reductions on a di-yne.

Computational and Theoretical Studies on Diynoate Structures

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of diynoate esters. researchgate.netresearchgate.netnih.gov These calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors. For methyl octadeca-10,13-diynoate, the key areas of interest are the ester functional group and the conjugated diyne system (–C≡C–C≡C–).

The diyne moiety creates a region of high electron density (a π-system), making it a potential site for electrophilic attack or participation in pericyclic reactions. The ester group, conversely, possesses both a nucleophilic carbonyl oxygen and an electrophilic carbonyl carbon. Quantum calculations can quantify these characteristics. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO is typically localized along the diyne system, indicating its role as an electron donor in reactions. The LUMO is often associated with the carbonyl group of the ester, highlighting its electron-accepting potential. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

These computational approaches also allow for the calculation of electrostatic potential maps, which visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting how the molecule will interact with other reagents. chemjournal.kz

Table 1: Representative Calculated Electronic Properties for a Diynoate Ester Structure (Note: These values are illustrative for a molecule of this class, as specific experimental or calculated data for this compound is not publicly available. Calculations would typically be performed using DFT methods, such as B3LYP/6-31G(d,p).)

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; localized on the diyne moiety. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability; associated with the ester group. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | ~1.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electron Affinity | ~0.7 eV | Energy released when an electron is added; relates to oxidizing capability. |

| Ionization Potential | ~6.4 eV | Energy required to remove an electron; relates to reducing capability. |

Conformational Analysis and Molecular Modeling of Diynoate Esters

The long, flexible alkyl chain of this compound allows it to adopt numerous conformations. Molecular modeling and conformational analysis are used to identify the most stable, low-energy shapes the molecule is likely to adopt. The structure contains 11 rotatable bonds, contributing to its conformational flexibility.

A primary focus of conformational analysis in esters is the geometry around the C-O single bond of the ester group. Esters can exist in s-trans (also called Z) or s-cis (also called E) conformations. For most simple esters, the s-trans form is significantly more stable due to reduced steric hindrance. In this compound, the long alkyl chain would create substantial steric clash with the carbonyl oxygen in the s-cis conformation, making the s-trans conformer the overwhelmingly favored one.

Table 2: Key Conformational Features of this compound

| Feature | Description | Implication |

|---|---|---|

| Ester Conformation | The O=C-O-CH₃ dihedral angle is predicted to be ~180°. | Overwhelming preference for the low-energy s-trans conformation. |

| Diyne Geometry | The C10-C11-C12-C13 and C11-C12-C13-C14 segments are linear. | Imposes a rigid, rod-like section in the middle of the molecule. |

| Alkyl Chain Flexibility | High rotational freedom around C-C bonds in the C1-C9 and C15-C18 segments. | Allows the molecule to adopt various folded or extended shapes. |

| Lowest Energy State | Likely an extended, linear-like chain to minimize steric interactions. | This conformation is expected to be prevalent in non-polar environments. |

In Silico Prediction of Potential Bioactivity and Target Interactions for Diynoates

In silico methods are increasingly used to screen compounds for potential biological activity and to predict their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govresearchgate.net These predictive models use the chemical structure of a molecule to estimate its behavior in a biological system. nih.gov

For this compound, various computational tools can predict its drug-likeness and ADMET profile. Such predictions are based on statistical models derived from large datasets of known compounds. For instance, predictions can be made about its ability to be absorbed in the gut, cross the blood-brain barrier, or be metabolized by cytochrome P450 enzymes. The presence of two alkyne groups and its nature as a fatty acid ester are key determinants of its predicted bioactivity. nih.govnih.gov

Furthermore, computational target prediction can identify potential protein targets with which the molecule might interact. nih.govnih.gov This is often done through "reverse docking," where the molecule is computationally screened against a library of protein structures to find the best binding fits. Another approach is based on chemical similarity; if this compound is structurally similar to a known ligand for a particular receptor, it may be predicted to bind to that same receptor. arxiv.org Polyacetylenic lipids are known to possess a range of biological activities, and these in silico tools help to prioritize research by suggesting the most likely mechanisms of action. nih.gov

Table 3: Representative Predicted ADMET Profile for a Diynoate Ester (Note: These predictions are illustrative and generated by computational models. They serve as a guide for potential pharmacokinetic properties.)

| ADMET Property | Predicted Value | Probability | Implication |

|---|---|---|---|

| Human Intestinal Absorption | High | >90% | Likely well-absorbed orally. |

| Blood-Brain Barrier Penetration | High | >90% | May have potential effects on the central nervous system. |

| P-glycoprotein Substrate | No | >85% | Not likely to be actively pumped out of cells by this transporter. |

| CYP2D6 Inhibition | Low | >90% | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |

| CYP3A4 Inhibition | Low | >90% | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |

| Hepatotoxicity | Low Probability | N/A | Predicted to have a low risk of causing liver damage. |

Future Directions and Academic Research Perspectives on Methyl Octadeca 10,13 Diynoate

Development of Robust Isolation and Purification Protocols for Methyl Octadeca-10,13-diynoate

The foundation of any detailed investigation into a natural product is the ability to obtain it in a pure form. For this compound, which is often found in complex lipid mixtures within plant tissues like those of the Thalictrum genus, robust isolation and purification protocols are paramount. nih.gov Future research should focus on developing a standardized, efficient, and scalable methodology for its extraction and purification.

A prospective multi-step protocol would likely involve:

Lipid Extraction: Initial extraction from plant material using a one-step digestion and transmethylation procedure can be effective. This method uses a reagent mix that simultaneously digests the fresh tissue and transmethylates the lipids to form fatty acid methyl esters (FAMEs), including this compound, which can then be extracted into an organic solvent like heptane. nih.gov

Fractionation: The crude lipid extract, containing a mixture of FAMEs, triglycerides, and other lipids, requires fractionation. Solid-Phase Extraction (SPE) is a valuable technique for this, allowing for the separation of lipids into different classes based on their polarity. nih.gov Neutral lipids can be separated from more polar lipids like phospholipids (B1166683).

Chromatographic Separation: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is essential for separating individual FAMEs. nih.govnih.gov This technique separates molecules based on their hydrophobicity, which is influenced by chain length and the number of unsaturated bonds. The presence of two alkyne groups gives this compound a unique polarity that can be exploited for its separation from other C18 fatty acid esters. Argentation (silver ion) chromatography, often performed using thin-layer chromatography (TLC), is another powerful technique that separates unsaturated fatty acids based on the number, geometry, and position of their double and triple bonds. wikipedia.org

Purity Analysis: The final step involves assessing the purity of the isolated compound. This is typically achieved using gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometer (MS).

A major challenge lies in separating this diynoic ester from other isomeric C18 fatty acids with similar properties. The development of specialized chromatographic columns and optimization of mobile phases will be critical for achieving high purity. gre.ac.uksigmaaldrich.comnacalai.com

Table 1: Prospective Isolation and Purification Workflow

| Step | Technique | Purpose | Key Considerations |

| 1. Extraction | One-Step Transmethylation/Extraction | Extract and convert fatty acids to FAMEs directly from fresh plant tissue. nih.gov | Use of an appropriate internal standard for future quantification. |

| 2. Fractionation | Solid-Phase Extraction (SPE) | Separate neutral lipids (including FAMEs) from polar lipids. nih.gov | Choice of SPE cartridge (e.g., silica, NH2) and elution solvents. |

| 3. Separation | Reversed-Phase HPLC (RP-HPLC) | Isolate individual FAMEs based on hydrophobicity. nih.gov | Optimization of column type (e.g., C18) and solvent gradient. |

| 4. Fine Purification | Argentation TLC | Separate based on degree and type of unsaturation (alkynes vs. alkenes). wikipedia.org | Minimizing exposure to light and oxygen to prevent degradation. |

| 5. Purity Check | Gas Chromatography (GC-MS/FID) | Confirm purity and structural identity of the isolated compound. nih.gov | Derivatization may be necessary to improve volatility and GC performance. |

Comprehensive Investigation of the Specific Bioactivity of Isolated this compound

While related polyacetylenic fatty acids have shown significant biological activities, including antifungal and cytotoxic effects, the specific bioactivity of pure this compound remains largely unexplored. researchgate.netnih.gov A comprehensive investigation is necessary to determine its biological potential.

Future research should screen the purified compound against a wide range of biological targets. Based on the activities of similar molecules, key areas of interest include:

Antifungal Activity: Testing against a panel of human and plant fungal pathogens, such as Candida albicans, Aspergillus fumigatus, and various Trichophyton species, is a logical starting point. nih.gov

Cytotoxic Activity: Evaluating the compound's effect on various cancer cell lines could reveal potential as an anti-tumor agent. Many natural polyacetylenes exhibit potent cytotoxicity. researchgate.net

Antibacterial Activity: Screening against both Gram-positive and Gram-negative bacteria to determine its spectrum of activity.

Enzyme Inhibition: Investigating its ability to inhibit key enzymes involved in disease pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are common targets for fatty-acid-like molecules.

Studies have shown that the bioactivity of acetylenic fatty acids can be dependent on chain length and the position of the triple bonds. nih.gov Therefore, determining the specific activity of the isolated this compound is crucial, as its unique structure may confer a novel or enhanced activity profile compared to other known acetylenic lipids.

Elucidation of Molecular Mechanisms of Action for the Pure Compound

Once a specific bioactivity is confirmed, the next critical step is to understand how the molecule works at a cellular and molecular level. For this compound, this involves identifying its cellular targets and the biochemical pathways it modulates.

Potential mechanisms to investigate include:

Disruption of Cell Membranes: The rigid, linear structure imparted by the diyne moiety could allow the molecule to intercalate into and disrupt the integrity of fungal or cancer cell membranes, leading to cell death.

Enzyme Inhibition: The triple bonds are electron-rich and can potentially interact with and inhibit active sites of enzymes crucial for pathogen or cancer cell survival.

Modulation of Signaling Pathways: Fatty acids can act as signaling molecules or precursors to them. Research could explore if this compound affects lipid-mediated signaling pathways or if it is metabolized into other bioactive compounds. For example, some fatty acids can serve as a carbon source for epigenetic modifications like histone acetylation, thereby influencing gene expression. nih.gov

Induction of Apoptosis or Necrosis: If cytotoxic activity is observed, further studies would be needed to determine the mode of cell death. This could involve investigating markers for apoptosis (e.g., caspase activation) or necrosis. nih.gov

Unraveling these mechanisms will provide a deeper understanding of the compound's biological role and is essential for any future therapeutic development.

Structure-Activity Relationship (SAR) Studies of Synthetic Diynoate Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing analogs of a bioactive compound to determine which parts of its structure are essential for its activity. nih.gov For this compound, a systematic SAR study would provide invaluable insights.

Future research should focus on the synthesis and biological testing of a library of analogs. Key structural modifications could include:

Altering the Ester Group: Replacing the methyl ester with other alkyl esters, a free carboxylic acid, or an amide to probe the importance of this functional group for cell permeability and target interaction.

Modifying the Diyne Moiety: Shifting the position of the 10,13-diyne system along the carbon chain, or replacing it with a single alkyne or conjugated diene system, would clarify the role of the conjugated triple bonds in the observed bioactivity.

Varying Chain Length: Synthesizing homologs with shorter or longer carbon chains (e.g., C16, C20) would determine the optimal chain length for activity. nih.gov

Introducing Other Functional Groups: Adding hydroxyl or epoxy groups at various positions could enhance solubility or create new interactions with biological targets.

Table 2: Proposed Analogs for SAR Studies

| Analog Series | Structural Modification | Rationale |

| 1 | Free carboxylic acid (octadeca-10,13-diynoic acid) | Determine the role of the ester in activity and cell uptake. |

| 2 | Shifted diyne position (e.g., to 9,12 or 11,14) | Investigate the positional importance of the alkyne system. |

| 3 | Saturated analog (methyl stearate) | Confirm that the diyne moiety is essential for the specific bioactivity. |

| 4 | C16 and C20 homologs | Evaluate the effect of acyl chain length on biological activity. nih.gov |

| 5 | Analogs with additional unsaturation (double bonds) | Explore how combined unsaturation affects the molecule's conformation and activity. |

The results of these SAR studies would guide the design of more potent and selective compounds, potentially leading to the development of new therapeutic leads.

Exploration of Novel Biosynthetic Enzymes for Diynoate Production

The biosynthesis of acetylenic fatty acids in plants is a fascinating area of biochemistry that is not fully understood. nih.gov It is believed to involve modifications of common fatty acids by specialized enzymes. Research points to a pathway where a standard fatty acid like oleic acid is sequentially modified by a series of desaturase and acetylenase enzymes. aocs.orgnih.gov

Future research should aim to identify and characterize the specific enzymes responsible for producing octadeca-10,13-diynoic acid in plants like Thalictrum. This would involve:

Transcriptome Analysis: Analyzing the gene expression of plants known to produce the compound to identify candidate genes for fatty acid modifying enzymes, such as fatty acid desaturases (FADs) that show unusual activity. nih.gov

Heterologous Expression: Expressing these candidate genes in a host organism (like yeast or E. coli) that does not naturally produce diynoic acids and analyzing the resulting fatty acid profile to confirm enzyme function.

Enzyme Characterization: Purifying the identified enzymes and studying their substrate specificity, kinetics, and reaction mechanisms. The biosynthesis of the diyne core is of particular interest, as it involves the formation of two triple bonds. Recent studies on other polyketides suggest that such pathways can involve complex and novel enzymatic steps. nih.gov

Discovering these novel enzymes would not only elucidate the complete biosynthetic pathway but also provide powerful biocatalytic tools for the sustainable, cell-based production of this compound and its analogs, bypassing the need for complex chemical synthesis. nih.govnih.gov

Advanced Analytical Techniques for Quantitative Analysis in Complex Biological Systems

To study the bioactivity and mechanism of action of this compound, sensitive and specific analytical methods are required to detect and quantify it in complex biological matrices like cell lysates, plasma, or tissue extracts. nih.gov

Future work should focus on developing and validating such methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most promising technique. nih.govyoutube.com An LC-MS/MS method offers several advantages:

High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the detection of the target molecule with very high specificity, even in a complex mixture. nih.gov

High Sensitivity: LC-MS/MS can detect compounds at very low concentrations (nanogram or picogram levels), which is crucial for pharmacokinetic and cell-based studies. nih.gov

Structural Information: The fragmentation pattern (MS/MS spectrum) of the molecule provides structural confirmation. For acetylenic FAMEs, mass spectrometry can yield characteristic ions that help locate the position of the triple bonds. nih.govresearchgate.net

Developing a robust LC-MS/MS assay would involve optimizing the chromatographic separation, the ionization source parameters (e.g., electrospray ionization), and the mass spectrometric conditions (e.g., identifying unique precursor-product ion transitions). youtube.comcancer.gov Such a method would be indispensable for accurately measuring the compound's concentration in biological samples, which is fundamental for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationships in bioactivity studies.

Q & A

Q. How does this compound differ from conjugated linoleic acid (CLA) methyl esters in biological activity?

- Unlike CLA methyl esters (e.g., 10E,12Z-octadecadienoate), the diynoate lacks double bonds, reducing susceptibility to lipid peroxidation. This increases shelf-life but may diminish PPARα activation observed in CLA derivatives. Comparative studies require parallel assays (e.g., adipocyte differentiation inhibition) .

Q. Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.